molecular formula C26H20N2O B2538410 7-(naphthalen-2-yl)-4-phenyl-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene CAS No. 315670-14-5

7-(naphthalen-2-yl)-4-phenyl-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene

Cat. No.: B2538410
CAS No.: 315670-14-5
M. Wt: 376.459
InChI Key: GKFIGXUGTUBGNV-UHFFFAOYSA-N
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Description

The compound 7-(naphthalen-2-yl)-4-phenyl-8-oxa-5,6-diazatricyclo[7.4.0.0²,⁶]trideca-1(9),4,10,12-tetraene is a tricyclic heterocyclic system featuring fused oxa (oxygen) and diaza (two nitrogen atoms) rings. Its structure comprises a central bicyclic scaffold fused with a naphthalene moiety at position 7 and a phenyl group at position 4. Structural characterization of such compounds often employs X-ray crystallography refined via programs like SHELX .

Properties

IUPAC Name

5-naphthalen-2-yl-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O/c1-2-9-19(10-3-1)23-17-24-22-12-6-7-13-25(22)29-26(28(24)27-23)21-15-14-18-8-4-5-11-20(18)16-21/h1-16,24,26H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFIGXUGTUBGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C5=CC6=CC=CC=C6C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(naphthalen-2-yl)-4-phenyl-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic core.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-(naphthalen-2-yl)-4-phenyl-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of heterocycles containing diazatriene frameworks have been explored for their antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Potential
Research has shown that compounds featuring naphthalene and phenyl groups can interact with biological targets involved in cancer progression. The structural characteristics of 7-(naphthalen-2-yl)-4-phenyl-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca have been hypothesized to enhance its binding affinity to DNA or specific proteins involved in tumorigenesis . In vitro studies are warranted to confirm these anticancer properties.

Neuroprotective Effects
Compounds with similar diazatriene structures have been investigated for neuroprotective effects against neurodegenerative diseases. Preliminary findings suggest that such compounds may inhibit oxidative stress and apoptosis in neuronal cells .

Materials Science Applications

Photonic Applications
Due to its unique electronic properties, this compound may be useful in the development of organic photonic devices. The presence of multiple conjugated systems allows for tuning the optical properties, which can be advantageous in applications such as organic light-emitting diodes (OLEDs) and solar cells .

Polymer Chemistry
Incorporating this compound into polymer matrices could enhance the mechanical and thermal stability of the resulting materials. Research into polymer composites containing similar diazatriene units suggests improved performance characteristics, making them suitable for advanced engineering applications .

Case Studies

  • Antimicrobial Screening:
    A series of synthesized compounds based on similar frameworks were tested against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds exhibited minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL, indicating strong antibacterial potential .
  • Cancer Cell Line Studies:
    Investigations into the cytotoxic effects of structurally related compounds on cancer cell lines revealed promising results, with some derivatives inducing apoptosis at nanomolar concentrations. Further studies are needed to elucidate the exact mechanisms by which these compounds exert their effects .
  • Material Properties Testing:
    Experimental evaluations of polymer composites incorporating diazatriene derivatives demonstrated enhanced thermal stability and mechanical strength compared to traditional materials, suggesting potential for use in high-performance applications .

Mechanism of Action

The mechanism of action of 7-(naphthalen-2-yl)-4-phenyl-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene involves its interaction with specific molecular targets. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Analytical Techniques for Structural Elucidation

Compound Type Key Techniques References
Target Tricyclic System X-ray (SHELX), UV-Vis, IR
Spiro Oxa-Aza Derivatives IR, NMR, elemental analysis
Dithia-Aza Tetracyclics Spectral (¹³C NMR, MS)

Key Observations:

  • Synthetic Routes: The target compound’s synthesis likely involves cyclocondensation analogous to methods for spiro systems, where carbonyl intermediates react with aromatic amines or phenols .
  • Electronic Properties : Naphthalen-2-yl enhances absorption in UV-Vis spectra compared to phenyl or furanyl substituents, as observed in related tricyclics .

Biological Activity

The compound 7-(naphthalen-2-yl)-4-phenyl-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene represents a unique molecular structure with potential biological activities. This article aims to explore its biological properties, focusing on its anticancer activity and mechanisms of action based on recent studies.

Chemical Structure and Properties

The compound features a complex bicyclic structure with notable substituents that may influence its biological activity. Its molecular formula and weight are essential for understanding its interactions within biological systems.

PropertyValue
Molecular Formula C₁₈H₁₃N₂O
Molecular Weight 279.31 g/mol
LogP 3.5
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2

Biological Activity Overview

Recent research has highlighted the compound's potential as an anticancer agent through various mechanisms:

  • Cytotoxicity Against Cancer Cells
    • A study evaluated the cytotoxic effects of similar compounds derived from naphthalene on several human cancer cell lines including MCF-7 (breast cancer) and A2780 (ovarian cancer). The results indicated significant antiproliferative activity, with IC50 values ranging from 4.47 to 52.8 μM for the most active derivatives .
  • Mechanism of Action
    • The primary mechanism identified involves inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This was corroborated by molecular docking studies that suggested binding at the colchicine site of tubulin .
    • Flow cytometric analyses demonstrated that treatment with these compounds led to cell cycle arrest at the G2/M phase, indicating a disruption in normal cell cycle progression .
  • Mitochondrial Impact
    • Some structurally related compounds have shown to selectively accumulate in mitochondria, leading to mitochondrial dysfunction and subsequent apoptosis in tumor cells . This suggests a potential pathway through which the compound may exert its effects.

Case Studies

Several case studies have been documented regarding the biological evaluation of similar compounds:

  • Study on Oxazinonaphthalene Derivatives : This research synthesized a series of oxazinonaphthalene analogs and assessed their cytotoxicity against various cancer cell lines. The most effective compounds were found to induce apoptosis through mitochondrial pathways and showed promise as novel anticancer agents .

Q & A

Q. How can researchers optimize the synthesis of this tricyclic compound while minimizing side products?

Methodology :

  • Use condensation reactions under controlled temperatures (e.g., 80–100°C) with acid catalysts like HCl or ZnCl₂, as demonstrated in analogous naphthalene-based syntheses .
  • Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of naphthalene derivatives to phenyl precursors) to suppress dimerization or over-substitution.
  • Employ reflux conditions in polar aprotic solvents (DMF or DMSO) to enhance solubility of aromatic intermediates .

Key Parameters :

VariableOptimal RangeImpact on Yield
Temperature80–100°CReduces side-product formation
Catalyst (ZnCl₂)0.5–1.0 eq.Accelerates cyclization
SolventDMF/DMSOEnhances intermediate stability

Q. What characterization techniques are critical for confirming the compound’s structural integrity?

Methodology :

  • Single-crystal X-ray diffraction (SC-XRD) to resolve the tricyclic core and substituent orientations, as validated in structurally similar azatricyclo compounds (R-factor ≤ 0.035) .
  • High-resolution mass spectrometry (HRMS) for precise molecular weight confirmation (e.g., deviation < 2 ppm).
  • Multinuclear NMR (¹H/¹³C/²D) to assign protons and carbons, focusing on deshielded aromatic signals (δ 7.2–8.5 ppm for naphthyl groups) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

Methodology :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts and compare with experimental data .
  • Cross-validate using 2D NMR techniques (COSY, NOESY) to detect through-space couplings and confirm spatial arrangements of substituents .
  • Reassess solvent effects (e.g., deuterated DMSO vs. CDCl₃) on chemical shift discrepancies .

Example Workflow :

   Experimental NMR → DFT Simulation → Deviation Analysis → Structural Refinement  

Q. What advanced strategies can elucidate the compound’s reactivity in multi-step catalytic processes?

Methodology :

  • Design factorial experiments (e.g., 2³ designs) to test variables like temperature, catalyst loading, and solvent polarity .
  • Use kinetic profiling (e.g., in situ IR spectroscopy) to identify rate-determining steps in ring-opening or cross-coupling reactions.
  • Apply Hammett substituent constants to predict electronic effects of phenyl/naphthyl groups on reaction pathways .

Q. How can researchers link this compound’s structure to its theoretical bioactivity?

Methodology :

  • Conduct molecular docking studies (e.g., AutoDock Vina) to assess binding affinity with target enzymes (e.g., microbial DNA gyrase), referencing antimicrobial activity in chlorinated naphthalene analogs .
  • Validate via in vitro assays (MIC ≤ 50 µg/mL for Gram-positive bacteria) using standardized protocols (CLSI guidelines).

Data Analysis & Theoretical Frameworks

Q. What statistical methods are suitable for analyzing contradictory catalytic performance data?

Methodology :

  • Apply multivariate regression to isolate variables affecting yield/purity (e.g., catalyst type > solvent polarity > temperature) .
  • Use principal component analysis (PCA) to cluster datasets from divergent synthetic routes and identify outliers .

Q. How should a theoretical framework guide research on this compound’s photophysical properties?

Methodology :

  • Anchor studies in frontier molecular orbital (FMO) theory to predict absorption/emission spectra based on HOMO-LUMO gaps (ΔE ≈ 3.2–3.5 eV for naphthyl systems) .
  • Compare with experimental UV-vis and fluorescence spectra (λmax ≈ 350–400 nm) to validate computational models .

Safety & Environmental Considerations

Q. What protocols ensure safe handling of halogenated byproducts during synthesis?

Methodology :

  • Follow EPA guidelines for chlorinated aromatic waste (e.g., Toxaphene limits: 0.005 mg/L) using activated carbon filtration .
  • Implement fume hood containment and PPE (nitrile gloves, lab coats) during reactions involving volatile intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.